Phenylephrine-D-glucuronide is a metabolite of phenylephrine, an alpha-1 adrenergic agonist widely used in clinical settings for its vasoconstrictive properties. This compound is formed through the glucuronidation process, a significant metabolic pathway that enhances the solubility and excretion of phenylephrine. Understanding phenylephrine-D-glucuronide's characteristics, synthesis, and applications provides insights into its role in pharmacology and drug metabolism.
Phenylephrine is primarily obtained from pharmaceutical formulations where it acts as a decongestant and vasopressor. The glucuronide conjugate is produced in the liver and intestines through enzymatic reactions involving UDP-glucuronosyltransferases, which facilitate the attachment of glucuronic acid to phenylephrine, thereby increasing its polar nature and facilitating renal excretion.
Phenylephrine-D-glucuronide belongs to the class of glucuronides, which are compounds formed by the conjugation of glucuronic acid with various drugs or metabolites. It is classified as a phase II metabolic product of phenylephrine.
The synthesis of phenylephrine-D-glucuronide occurs naturally in the body through the following process:
The formation of phenylephrine-D-glucuronide can be monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the quantification of both phenylephrine and its metabolites in biological samples such as urine and plasma.
Phenylephrine-D-glucuronide has a complex structure derived from phenylephrine, with the addition of a glucuronic acid moiety. The chemical structure can be represented as:
The structure features a benzene ring with hydroxyl and amino groups, characteristic of phenylephrine, along with a glucuronic acid unit that enhances its solubility and facilitates renal excretion.
Phenylephrine-D-glucuronide is primarily involved in the following reactions:
The kinetics of glucuronidation can be influenced by various factors including enzyme activity, substrate concentration, and the presence of other competing substrates or inhibitors.
Phenylephrine exerts its pharmacological effects primarily through agonism at alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. The metabolite phenylephrine-D-glucuronide does not exhibit significant pharmacological activity; rather, it serves as a means for detoxification and elimination of phenylephrine from the body.
Studies indicate that approximately 57% of an administered dose of phenylephrine is recovered as inactive metabolites in urine, including both sulfate conjugates and glucuronides . This highlights the importance of metabolic pathways in regulating drug activity and duration.
Phenylephrine-D-glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and elimination pathways of phenylephrine. Its measurement in biological fluids helps assess drug exposure levels, therapeutic efficacy, and potential interactions with other medications. Additionally, understanding its formation can aid in developing new formulations that optimize systemic absorption while minimizing first-pass metabolism effects .
Phenylephrine (PE) undergoes extensive first-pass metabolism primarily in the gastrointestinal tract and liver following oral administration, with glucuronidation representing a major biotransformation pathway. The formation of phenylephrine-D-glucuronide (PE-G) occurs via the covalent linkage of glucuronic acid from uridine diphosphate-α-D-glucuronic acid (UDPGA) to the phenolic hydroxyl group of phenylephrine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), producing a β-D-glucuronide conjugate that significantly enhances the compound's water solubility for renal or biliary excretion [5] [9].
Pharmacokinetic studies in healthy adults demonstrate that PE is rapidly absorbed (median Tmax = 0.33-0.5 hours) but exhibits disproportionate increases in systemic exposure (Cmax and AUC) with escalating oral doses. Following administration of 10 mg, 20 mg, and 30 mg doses, mean Cmax values were 1354 pg/mL, 2959 pg/mL, and 4492 pg/mL, respectively, while mean AUC∞ values were 955.8 pg·h/mL, 2346 pg·h/mL, and 3900 pg·h/mL. This non-linear pharmacokinetic profile suggests saturable first-pass metabolism involving both glucuronidation and sulfation pathways [6]. The short elimination half-life (t½,β = 1.2-1.6 hours in children; ~2-3 hours in adults) further supports rapid conjugation and elimination [1] [7].
Urinary excretion data reveal only minimal amounts of unchanged PE (3-16%) and PE-G, with the majority excreted as sulfate conjugates (phenylephrine sulfate) and the deaminated metabolite 3-hydroxymandelic acid (3-HMA). Notably, the percentage of sulfate conjugate decreases with higher doses (from 55.5% at 10 mg to 44.6% at 30 mg), while 3-HMA formation increases (from 6.8% to 11.5%), indicating dose-dependent shifts in metabolic flux [6]. This metabolic shift implies partial saturation of sulfation at higher doses, allowing more parent drug to reach hepatic UGTs and alternative metabolic pathways like oxidative deamination.
Table 1: Pharmacokinetic Parameters of Phenylephrine Following Oral Administration in Humans
Parameter | Children (2-5 yrs) | Children (6-11 yrs) | Children (12-17 yrs) | Adults (10 mg) | Adults (20 mg) | Adults (30 mg) |
---|---|---|---|---|---|---|
Cmax (pg/mL) | 477 ± 196 | 589 ± 241 | 673 ± 252 | 1354 ± 954 | 2959 ± 2122 | 4492 ± 1978 |
AUC∞ (pg·h/mL) | 672 ± 250 | 830 ± 302 | 1020 ± 390 | 955.8 ± 278.5 | 2346 ± 983.8 | 3900 ± 1764 |
Tmax (h) | 0.17-1.5 | 0.17-1.5 | 0.17-1.5 | 0.33-0.5 | 0.33-0.5 | 0.33-0.5 |
t½,β (h) | 1.2 ± 0.3 | 1.4 ± 0.4 | 1.6 ± 0.5 | 2.5 ± 0.8 | 2.7 ± 0.9 | 2.9 ± 1.1 |
The human UGT superfamily comprises 22 identified isoforms classified into UGT1A, 2A, 2B, 3A, and 8A subfamilies, with UGT1A and 2B families being primarily responsible for xenobiotic metabolism [2] [9]. These enzymes are transmembrane proteins located in the endoplasmic reticulum lumen and exhibit distinct but overlapping substrate specificities. UGTs are expressed in multiple tissues, with the highest levels in the liver, followed by the gastrointestinal tract—key sites for PE first-pass metabolism [9] [8]. Quantitative mRNA analysis reveals UGT2B isoforms (UGT2B4, 2B7, 2B15, 2B17) are more abundantly expressed in the liver than UGT1A isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9), while UGT1A7, 1A8, and 1A10 show intestinal predominance [9].
Specific UGT isoforms implicated in PE glucuronidation include UGT1A9 and UGT2B7, based on their known activity toward phenolic substrates. UGT1A9, highly expressed in both liver and kidney, demonstrates high catalytic efficiency for simple phenols and is likely a major contributor to PE-G formation [9]. UGT2B7, the most promiscuous UGT isoform, also contributes significantly due to its broad substrate specificity encompassing phenolic compounds [10] [2]. Importantly, UGTs exhibit functional plasticity through hetero-dimerization, which modulates their catalytic activity. FRET and co-immunoprecipitation studies confirm that UGT1A9 forms stable hetero-dimers with UGT2B7, resulting in altered kinetic behaviors and regioselectivity for substrates like quercetin. Polymorphisms in these isoforms (e.g., UGT1A92, *3, *5; UGT2B72, *5) significantly impact dimerization affinity (FRET efficiency ranging from -0.74% to 24.3%) and metabolic activity [10].
The developmental expression of UGTs profoundly impacts PE metabolism in pediatric populations. Neonates exhibit low UGT capacity due to immature enzyme expression, while maximum UGT1A4 protein levels peak around 20 months of age. Pediatric studies (ages 2-17 years) demonstrate increasing oral clearance (CL/F) of PE with age, but when scaled for body size (CL/Fscaled), clearance is modestly higher in the youngest children (2-5 years), suggesting no developmental delays in clearance mechanisms. The scaled clearance declines across ages, potentially reflecting differences in intestinal first-pass metabolism susceptibility [1] [2].
Table 2: Human UGT Isoforms Relevant to Phenylephrine Glucuronidation
UGT Isoform | Tissue Expression | Catalytic Efficiency for Phenolics | Impact of Genetic Variants | Dimerization Partners |
---|---|---|---|---|
UGT1A9 | Liver, Kidney, Intestine | High (Major phenolic glucuronidator) | 1A92 (D256N): ↓ Activity; 1A93 (M33T): ↑ Km; 1A95 (K217R): ↓ Expression | Forms hetero-dimers with UGT2B7; Alters quercetin metabolism |
UGT2B7 | Liver, Kidney, GI Tract | Broad specificity (Key drug-metabolizing UGT) | 2B72 (H268Y): Altered zidovudine kinetics; 2B75 (↓ Expression): Reduced activity | Forms hetero-dimers with UGT1A1/1A9; Polymorphisms alter FRET efficiency |
UGT1A1 | Liver, Small Intestine | Moderate (Bilirubin, phenols) | 1A128 (Promoter variant): Gilbert's syndrome; Reduced bilirubin clearance | Dimerizes with UGT1A9/2B7; Splice variant *1b shows ↓ dimer affinity |
Data synthesized from [2] [9] [10]
Phenylephrine undergoes competing conjugation pathways—glucuronidation (UGT-mediated) and sulfation (SULT-mediated)—with sulfation dominating at therapeutic doses. Systematic analysis of twelve human cytosolic sulfotransferases (SULTs) identified SULT1A3 as the primary isoform responsible for phenylephrine sulfation. This enzyme exhibits high catalytic efficiency (Km in the same order of magnitude as for dopamine sulfation) and a broad pH optimum (pH 7-10.5), enabling efficient intestinal and hepatic conjugation [4]. The high affinity and capacity of SULT1A3 explain the predominance of sulfate conjugates (55.5% of dose) over glucuronides in urine after a 10 mg dose [6].
Several factors contribute to the preferential sulfation of PE at low doses:
The dose-dependent shift in metabolic flux has significant pharmacokinetic implications. At therapeutic doses (10 mg), extensive intestinal sulfation contributes to the low and variable oral bioavailability (~38%) of PE. Higher doses (≥20 mg) partially saturate sulfation, increasing the fraction of PE available for glucuronidation and systemic circulation, evidenced by disproportionate rises in Cmax and AUC [5] [6]. This shift is further confirmed in pediatric populations, where sulfation dominates but glucuronidation capacity increases with age, evidenced by rising AUC values from 672 pg·h/mL (2-5 years) to 1020 pg·h/mL (12-17 years) [1].
Table 3: Comparative Characteristics of Sulfation vs. Glucuronidation of Phenylephrine
Characteristic | Sulfation (SULT1A3-mediated) | Glucuronidation (UGT1A9/2B7-mediated) |
---|---|---|
Primary Enzyme | SULT1A3 (Cytosolic) | UGT1A9, UGT2B7 (Microsomal) |
Tissue Localization | High in intestinal epithelium; Moderate in liver | Moderate in intestine; High in liver |
Reaction Kinetics | High affinity (Low Km); Low capacity (Saturable) | Low affinity (Higher Km); High capacity |
Dose Dependency | Dominant at low doses (<10 mg); Saturation at >20 mg | Minor at low doses; Increased contribution at >20 mg |
Urinary Metabolite (% Dose) | 44.6-55.5% | Minimal (Exact quantification challenging due to low levels) |
pH Optimum | Broad (pH 7-10.5) | Acidic to neutral (Varies by isoform) |
Genetic Influences | SULT1A3 copy number variants | UGT1A9/2B7 polymorphisms affect dimerization & activity |
Data synthesized from [4] [6] [9]
Compounds Mentioned: Phenylephrine; Phenylephrine-D-glucuronide; 3-Hydroxymandelic acid (3-HMA); Phenylephrine sulfate; UDP-α-D-glucuronic acid (UDPGA); Bilirubin; Quercetin; Zidovudine.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7